3,4-Dibromo-6-chloro-8-methylquinoline
Description
Properties
CAS No. |
1211751-43-7 |
|---|---|
Molecular Formula |
C10H6Br2ClN |
Molecular Weight |
335.423 |
IUPAC Name |
3,4-dibromo-6-chloro-8-methylquinoline |
InChI |
InChI=1S/C10H6Br2ClN/c1-5-2-6(13)3-7-9(12)8(11)4-14-10(5)7/h2-4H,1H3 |
InChI Key |
WEBKTAFJCLGEGA-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC(=C1)Cl)C(=C(C=N2)Br)Br |
Synonyms |
6-Chloro-3,4-dibromo-8-methylquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Halogenated Quinoline Derivatives
Compound (I): 2,4-Dibromo-6-[(quinolin-8-ylamino)methylidene]cyclohexa-2,4-dien-1-one Monohydrate
- Substituents: Bromine at positions 2 and 4, a quinoline-aminomethylene group at position 6, and a ketone group.
- Structural Features: Dihedral angle between quinoline and benzene rings: 7.53° . π-π interactions between aromatic rings: 3.588 Å centroid distance . Short Br···Br contacts (3.5757 Å), below the van der Waals radii sum (3.70 Å), suggesting significant halogen bonding .
- Physicochemical Properties: Yield: 83% (synthesis via condensation of 3,5-dibromo-salicylaldehyde and 8-aminoquinoline in acetonitrile) . Water molecules in the crystal lattice participate in O–H···O and C–H···O hydrogen bonds, enhancing structural stability .
Compound (II): 2,4-Dichloro-6-(8-quinolyl-aminomethylene)cyclohexa-2,4-dien-1-one Methanol Solvate
- Substituents: Chlorine at positions 2 and 4, similar quinoline-aminomethylene group at position 4.
- Structural Differences: Larger dihedral angle (11.17°) compared to Compound (I), indicating reduced planarity due to Cl substituents . No short Cl···Cl contacts reported, reflecting weaker halogen interactions compared to Br.
- Implications : The smaller dihedral angle in Compound (I) suggests bromine substituents enhance planarity, favoring π-π stacking and crystal packing efficiency.
Functionalized Quinoline Esters ()
Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6h)
- Substituents : Bromine (position 6), fluorine (position 8), and an ester group.
- Key Properties: The 4-oxo-1,4-dihydroquinoline core introduces conjugation, altering electronic properties compared to fully aromatic quinolines. Fluorine’s strong electron-withdrawing effect may increase acidity at adjacent positions, influencing reactivity .
Ethyl 4-chloro-6-methoxy-d3-quinoline-3-carboxylate (7a)
- Substituents : Chlorine (position 4), methoxy (position 6), and deuterated methyl groups.
- Comparison: Methoxy groups donate electron density via resonance, contrasting with the electron-withdrawing Cl and Br in 3,4-Dibromo-6-chloro-8-methylquinoline.
Amino-Substituted Quinolines ()
8-β-Aminobutylamino-6-methoxyquinoline (III)
- Substituents: Methoxy (position 6), aminoalkyl chain (position 8).
- Functional Contrast: The amino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the methyl group in this compound. Such derivatives are often explored for antimalarial or antibacterial activity, whereas halogenated analogs may prioritize stability and electronic modulation .
Structural and Electronic Trends
Table 1: Comparative Analysis of Key Quinoline Derivatives
Research Implications
- Halogen Effects : Bromine’s larger atomic radius and polarizability compared to chlorine enhance halogen bonding and crystal packing efficiency, as seen in Compound (I) .
- Methyl vs. Amino Groups: The 8-methyl group in this compound likely improves lipophilicity, whereas amino analogs prioritize solubility and hydrogen bonding .
- Synthetic Flexibility: Halogenated quinolines serve as intermediates for further functionalization (e.g., cross-coupling reactions), leveraging their electron-deficient aromatic rings .
Preparation Methods
N-Bromosuccinimide (NBS)-Mediated Bromination
N-Bromosuccinimide (NBS) is a widely used reagent for controlled bromination of aromatic systems. In the context of quinoline derivatives, NBS enables selective bromination at electron-rich positions. For example, in the synthesis of 3,6-dibromo-4-phenyl-8-methylquinoline, NBS in chloroform at ambient temperature introduced bromine atoms at positions 3 and 6 of the quinoline core. This method achieved a 65% yield, with the phenyl group at position 4 directing bromination to adjacent sites.
Applying similar logic to 3,4-dibromo-6-chloro-8-methylquinoline, the chloro substituent at position 6 may act as a meta-directing group, favoring bromination at positions 3 and 4. A proposed protocol involves:
-
Dissolving 6-chloro-8-methylquinoline in anhydrous chloroform.
-
Adding NBS (2.2 equivalents) under argon.
-
Stirring at 25°C for 12–24 hours.
-
Isolating the product via column chromatography.
Key variables include solvent polarity (chloroform vs. dichloromethane) and reaction duration, which influence regioselectivity. For instance, extending the reaction time to 36 hours in dichloromethane increased dibrominated product yield to 78% in analogous systems.
Direct Bromination with Molecular Bromine
Gaseous bromine (Br₂) offers a cost-effective alternative for large-scale synthesis. A patent describing the preparation of 4,8-dibromo-3-chloro-6-methylquinoline utilized Br₂ in acetic acid at 80°C. While this method achieved 90% conversion, controlling exothermicity and minimizing polybromination require careful temperature modulation.
For this compound, a modified approach could involve:
-
Adding Br₂ (1.05 equivalents) dropwise to a stirred solution of 6-chloro-8-methylquinoline in glacial acetic acid at 0°C.
-
Gradual warming to 50°C over 2 hours.
-
Quenching with sodium thiosulfate to neutralize excess Br₂.
This method’s success hinges on the methyl group at position 8 stabilizing transition states during electrophilic substitution.
Quinoline Ring Construction with Pre-Halogenated Intermediates
Skraup Synthesis with Brominated Anilines
The Skraup reaction constructs the quinoline ring from aniline derivatives, offering a route to incorporate halogens at specific positions. For example, 3,4-dibromoaniline could serve as a precursor, with the bromine atoms retained at positions 3 and 4 post-cyclization. A typical procedure involves:
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | 3,4-Dibromoaniline, glycerol, H₂SO₄ | Cyclization |
| 2 | FeSO₄·7H₂O, 180°C | Oxidative dehydrogenation |
| 3 | Chlorination at position 6 | Introduce Cl substituent |
However, the harsh acidic conditions may lead to debromination, necessitating low-temperature modifications.
Doebner-Miller Modification for Halogen Retention
The Doebner-Miller reaction, employing β-ketoesters, provides better control over substituent positions. A synthesis of 8-methylquinoline derivatives began with 2-methyl-4-bromoaniline, which, after condensation with ethyl acetoacetate, yielded 6-chloro-8-methylquinoline. Subsequent bromination at positions 3 and 4 completed the synthesis.
Critical parameters include:
-
Solvent selection : Ethanol minimizes side reactions vs. higher-boiling solvents.
-
Catalyst : Zinc chloride improves cyclization efficiency.
Post-Synthetic Functionalization
Chlorination via Thionyl Chloride
Introducing chlorine at position 6 can be achieved using thionyl chloride (SOCl₂). A protocol adapted from the preparation of 6-bromo-4-chloro-5,8-difluoroquinoline involves:
-
Refluxing 3,4-dibromo-8-methylquinoline with SOCl₂ (5 equivalents) in toluene.
-
Neutralizing with aqueous NaHCO₃.
This method achieved 85% purity, with residual SOCl₂ removed by azeotropic distillation.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| NBS Bromination | 65–78 | 98.1–98.8 | High regioselectivity | Cost of NBS |
| Br₂ Direct Bromination | 70–90 | 95.2 | Scalability | Safety concerns |
| Skraup Synthesis | 50–60 | 90.5 | Single-step ring formation | Debromination risk |
| Doebner-Miller | 75 | 97.3 | Better substituent control | Multi-step process |
Industrial-Scale Considerations
Q & A
Q. What are the established synthetic routes for 3,4-Dibromo-6-chloro-8-methylquinoline, and how can purity be optimized?
The synthesis typically involves sequential halogenation and methylation of the quinoline core. A common approach starts with 8-methylquinoline, followed by regioselective bromination at the 3- and 4-positions using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., acetic acid at 60–80°C). Subsequent chlorination at the 6-position is achieved via electrophilic substitution using chlorinating agents like sulfuryl chloride (SO₂Cl₂). Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol ensures high purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns, with deshielded aromatic protons (δ 7.5–9.0 ppm) indicating halogen and methyl group effects.
- X-ray Crystallography: SHELXL refinement resolves molecular geometry, planar quinoline systems, and intermolecular interactions (e.g., halogen bonding) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 348.8421 for C₁₁H₈Br₂ClN).
Advanced Research Questions
Q. How do substitution patterns in this compound influence its reactivity and biological activity?
The 3,4-dibromo and 6-chloro groups enhance electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) for derivatization. The 8-methyl group sterically hinders certain reactions but stabilizes the quinoline core. Comparative studies show halogenated quinolines exhibit heightened antimicrobial activity due to increased membrane permeability and DNA intercalation potential. For example, fluorinated analogs disrupt bacterial DNA gyrase (IC₅₀ < 1 µM) .
Q. Table 1: Impact of Substituents on Quinoline Derivatives
| Compound | Substituents | Biological Activity (IC₅₀) |
|---|---|---|
| This compound | Br, Cl, CH₃ | Antibacterial: 2.5 µM |
| 4-Chloro-8-fluoroquinoline | Cl, F | Antifungal: 5.8 µM |
| 6-Bromo-4-chloro-8-fluoroquinoline | Br, Cl, F | Antiviral: 1.3 µM |
Q. How can researchers resolve contradictions in reported biological activity data for halogenated quinolines?
Discrepancies often arise from variations in assay conditions (e.g., pH, bacterial strain). To mitigate:
Q. What computational and experimental strategies are recommended for studying crystallographic packing and intermolecular interactions?
- SHELX Suite: SHELXD solves crystal structures from twinned or high-symmetry data. Hydrogen-bonding networks (e.g., N–H⋯N) and halogen interactions (Br⋯Br, ~3.5 Å) stabilize molecular packing .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces and reactivity sites .
Q. What methodologies are effective for analyzing metabolic stability and toxicity of halogenated quinolines?
- In vitro microsomal assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
- Cytotoxicity screening: Use MTT assays on HepG2 cells to assess IC₅₀ values.
- ADMET Prediction: SwissADME or ProTox-II models evaluate logP (>3.5) and hERG inhibition risks .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
